molecular formula C10H15N3O2 B15266989 Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B15266989
M. Wt: 209.24 g/mol
InChI Key: UWOVWKDSVVPGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its triazolopyridine core is a versatile scaffold that can be modified to enhance its properties for various applications .

Biological Activity

Methyl 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS No. 2060020-33-7) is a compound belonging to the class of triazolo-pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.25 g/mol
  • CAS Number : 2060020-33-7

The structure of the compound includes a triazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts:

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A series of derivatives were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). Notably:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating significant potency compared to standard treatments like Cisplatin .
  • Mechanism of Action : The presence of specific functional groups (e.g., methoxy substituents) appears to enhance the antitumor efficacy by improving solubility and cellular uptake.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Triazole derivatives have been reported for their broad-spectrum antibacterial properties:

  • Activity Spectrum : Compounds derived from triazolo-pyridines have demonstrated effectiveness against various bacterial strains, suggesting potential for development as new antibiotics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves one-pot reactions that yield high purity compounds. The structure-activity relationship studies indicate that modifications at specific positions on the triazole or pyridine rings can significantly affect biological activity.

Case Studies

  • Antitumor Efficacy Study :
    • A study synthesized a range of triazolo-pyridine derivatives and tested their effects on cancer cell lines.
    • Results indicated that compounds with electron-donating groups on the aromatic ring had enhanced antitumor activity .
  • Antimicrobial Evaluation :
    • Another research effort focused on assessing the antibacterial properties of synthesized triazoles.
    • The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .

Data Tables

CompoundCell LineIC50 (μM)Reference
Methyl Triazolo-PyridineMDA-MB-23117.83
Methyl Triazolo-PyridineMCF-719.73
Triazole DerivativeE. coli12.5
Triazole DerivativeS. aureus15.0

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-8-11-12-9-5-4-7(6-13(8)9)10(14)15-2/h7H,3-6H2,1-2H3

InChI Key

UWOVWKDSVVPGNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1CC(CC2)C(=O)OC

Origin of Product

United States

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